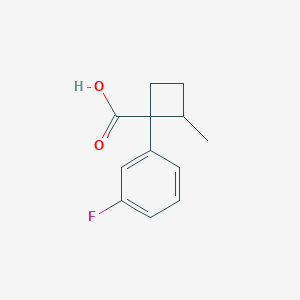
1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3-fluorophenyl group and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and cyclobutanone.
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a cycloaddition reaction involving cyclobutanone and an appropriate alkene.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 3-fluorobenzene and the cyclobutane intermediate.
Analyse Des Réactions Chimiques
1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the cyclobutane ring and formation of smaller fragments.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-fluorophenylboronic acid, 4-fluorophenylboronic acid, and other fluorinated cyclobutane derivatives share structural similarities.
Uniqueness: The presence of the 3-fluorophenyl group and the specific substitution pattern on the cyclobutane ring confer unique chemical and physical properties, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C12H13FO2 |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15) |
Clé InChI |
FSGFHDAGQBDIIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC1(C2=CC(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


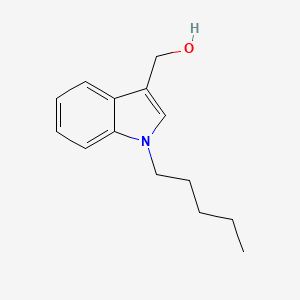
![4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078584.png)

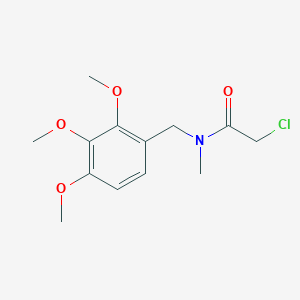
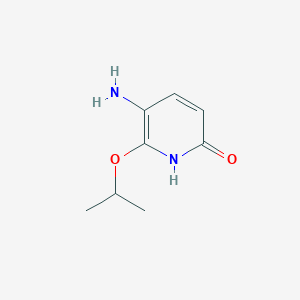


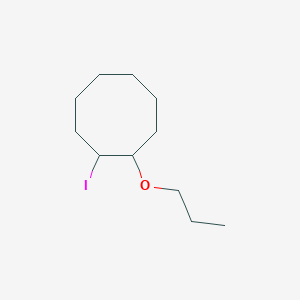
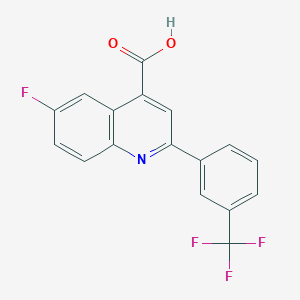
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)

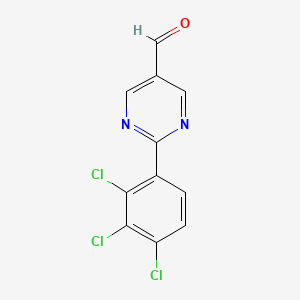
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)

